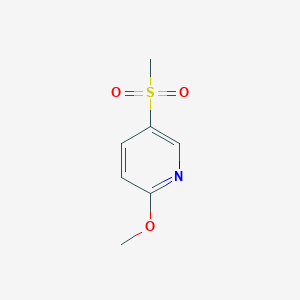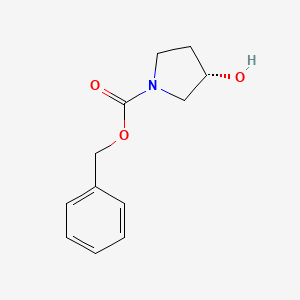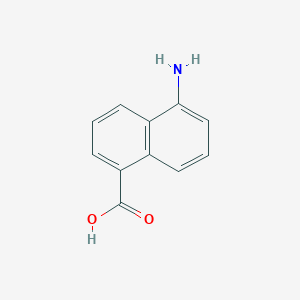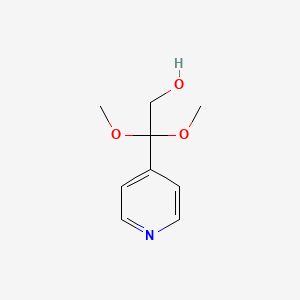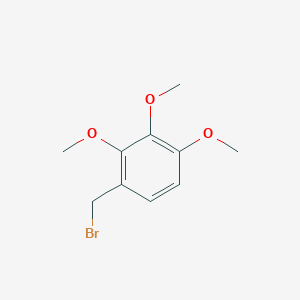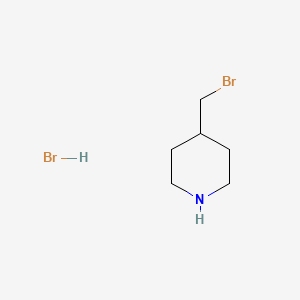
4-Bromomethylpiperidine Hydrobromide
Descripción general
Descripción
4-Bromomethylpiperidine Hydrobromide is a useful research compound. Its molecular formula is C6H13Br2N and its molecular weight is 258.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Radicals and Spin Traps: Bromination of specific piperidine compounds, like the 1-hydroxy-4-oxo-2,2,6,6-tetramethylpiperidine, results in derivatives like 3,5-dibromo-1-hydroxy-4-oxo-2,2,6,6-tetramethylpiperidine hydrobromide. These compounds are pivotal in creating radicals like the 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperdine-1-oxyl radical, useful as acylating spin traps in chemical research (Zhukova, Kagan, & Smirnov, 1992).
- Intramolecular Bromoamination: The reaction of certain amines with bromine, such as the conversion of 2,2-diphenyl-4-pentenylamine to 2-bromomethyl-4,4-diphenylpyrrolidine hydrobromide, demonstrates the importance of 4-Bromomethylpiperidine Hydrobromide derivatives in bromoamination processes. This reaction is essential for understanding the formation of various complex organic structures (Horning & Muchowski, 1974).
Polymerization and Material Science
- Polymer Synthesis: The polymerization of compounds like 4-bromomethylpyridine hydrobromides is significant in material science. These processes, explored through NMR spectroscopy, involve complex reactions leading to the formation of poly(methylenepyridinium)s. Such polymers are studied for their reactivity, solubility, and thermal stability, indicating their potential application in various material science fields (Monmoton, Lefebvre, & Fradet, 2008).
Novel Drug Synthesis
- Antitussive Agents and Drug Development: The synthesis of various hydrobromide compounds, including those related to morphinan series, has been crucial in the development of new drugs. For instance, studies on compounds like dextromethorphan hydrobromide have provided insights into their potential as antitussive (cough suppressant) agents, highlighting the broader implications of this compound derivatives in pharmaceuticals (Cass & Frederik, 1953).
Environmental Chemistry
- Bromide Ion Effects in Water Treatment: The presence and transformation of bromide ions, including those from bromomethylpiperidine hydrobromide derivatives, in water treatment processes are of environmental significance. Studies on the chlorination of aquatic substances in the presence of bromide ions help understand the formation of haloacetic acids, which are essential in assessing water treatment safety and environmental impact (Cowman & Singer, 1996).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Direcciones Futuras
4-Bromomethylpiperidine Hydrobromide is a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Análisis Bioquímico
Biochemical Properties
4-Bromomethylpiperidine Hydrobromide plays a significant role in biochemical reactions, particularly in the formation of diamines when it reacts with compounds such as 1,2-ethanediamine and 1,3-propanediamine . This compound interacts with various enzymes and proteins, facilitating the synthesis of complex molecules. For instance, it is used in the preparation of benzoxazine derivatives, which are important in medicinal chemistry . The interactions between this compound and biomolecules are primarily based on its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of stable complexes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, this compound can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects by binding to specific sites on enzymes and proteins, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target biomolecules, affecting their activity and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Toxic or adverse effects may be observed at high doses, including cellular toxicity and disruption of normal cellular processes. Threshold effects are also observed, where a certain dosage level is required to elicit a measurable response in the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transport proteins, leading to its accumulation in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its localization and concentration in different cellular regions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting sequences . This localization can affect the activity and function of this compound, as its interactions with biomolecules may vary depending on its subcellular environment.
Propiedades
IUPAC Name |
4-(bromomethyl)piperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNLBRMAXPPMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542398 | |
| Record name | 4-(Bromomethyl)piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65920-56-1 | |
| Record name | 4-(Bromomethyl)piperidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)piperidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



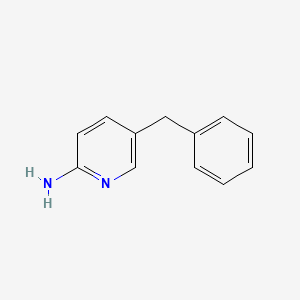
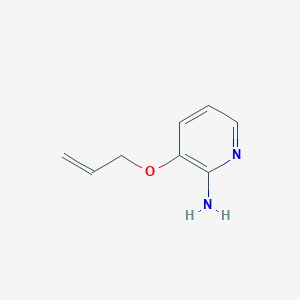
![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)

